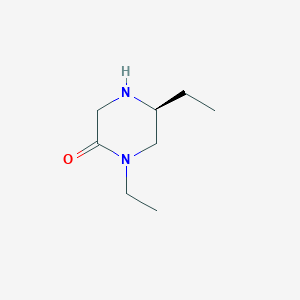

(S)-1,5-diethylpiperazin-2-one

Description

Properties

IUPAC Name |

(5S)-1,5-diethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-3-7-6-10(4-2)8(11)5-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZRHXDFJURKOL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(C(=O)CN1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN(C(=O)CN1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543668 | |

| Record name | (5S)-1,5-Diethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106576-36-7 | |

| Record name | (5S)-1,5-Diethylpiperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1,5-diethylpiperazin-2-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1,5-diethylpiperazin-2-one, a chiral derivative of the piperazinone scaffold, represents a molecule of significant interest within the realm of medicinal chemistry and drug discovery. The piperazine nucleus is a well-established pharmacophore, present in a multitude of clinically approved drugs, particularly those targeting the central nervous system.[1][2] This guide provides a comprehensive overview of the known chemical properties, potential synthetic strategies, and prospective applications of (S)-1,5-diethylpiperazin-2-one, drawing upon existing knowledge of related chiral piperazinones and N-alkylated heterocyclic compounds. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document aims to provide a robust framework for its scientific exploration.

Introduction: The Piperazinone Scaffold in Drug Discovery

The piperazin-2-one core is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents. Its rigid, six-membered ring structure can serve as a conformational constraint for peptide backbones, enabling the synthesis of peptidomimetics with enhanced metabolic stability and oral bioavailability.[3] The presence of two nitrogen atoms allows for diverse chemical modifications, influencing the molecule's physicochemical properties and its interaction with biological targets.[4] The introduction of chirality, as in the (S)-enantiomer of 1,5-diethylpiperazin-2-one, adds a crucial three-dimensional aspect, which can be pivotal for stereospecific interactions with enzymes and receptors.[5]

Physicochemical Properties of (S)-1,5-diethylpiperazin-2-one

Precise experimental data for (S)-1,5-diethylpiperazin-2-one is not extensively documented. However, based on its structure and data from chemical suppliers, we can tabulate its fundamental properties. Further characteristics are inferred from related N-alkylated piperazinone analogs.

| Property | Value/Information | Source |

| IUPAC Name | (5S)-1,5-diethylpiperazin-2-one | Inferred |

| CAS Number | 106576-36-7 | [6][7][8][9] |

| Molecular Formula | C₈H₁₆N₂O | [6][7][9] |

| Molecular Weight | 156.23 g/mol | [3] |

| Appearance | Likely a solid or oil at room temperature | Inferred |

| Solubility | Expected to have some solubility in water and good solubility in organic solvents like methanol, ethanol, and dichloromethane. | Inferred from related structures[10] |

| Stereochemistry | (S)-enantiomer | [6][8][9] |

Synthesis and Characterization

The synthesis of chiral piperazin-2-ones is a well-explored area of organic chemistry, with several established methodologies that can be adapted for the preparation of (S)-1,5-diethylpiperazin-2-one.

Retrosynthetic Analysis

A logical retrosynthetic approach to (S)-1,5-diethylpiperazin-2-one would involve the cyclization of a suitably substituted N-ethyl-N'-(1-aminopropan-2-yl)acetamide derivative. The chirality at the C5 position can be introduced from a chiral starting material, such as (S)-alanine.

Caption: Retrosynthetic analysis of (S)-1,5-diethylpiperazin-2-one.

Proposed Synthetic Protocol

The following is a proposed, non-validated synthetic protocol based on established methods for the synthesis of chiral piperazin-2-ones.[3][11]

Step 1: Synthesis of (S)-N-ethyl-1-aminopropan-2-ol

-

To a solution of (S)-alaninol (1.0 eq) in a suitable solvent such as methanol, add ethylamine (1.1 eq).

-

Perform a reductive amination using a reducing agent like sodium borohydride or catalytic hydrogenation.

-

Purify the product by distillation or column chromatography.

Step 2: Synthesis of (S)-N-ethyl-N'-(2-hydroxypropyl)aminoacetamide

-

Dissolve (S)-N-ethyl-1-aminopropan-2-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.

-

Cool the solution to 0 °C and add bromoacetyl bromide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Work up the reaction and purify the product.

Step 3: Intramolecular Cyclization to (S)-1,5-diethylpiperazin-2-one

-

The cyclization can be achieved through various methods, including an intramolecular nucleophilic substitution.

-

A plausible approach involves the activation of the hydroxyl group (e.g., conversion to a mesylate or tosylate) followed by base-mediated cyclization.

-

Alternatively, a Mitsunobu reaction could be employed.

Characterization

The structural confirmation and purity assessment of the synthesized (S)-1,5-diethylpiperazin-2-one would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the two ethyl groups and the protons on the piperazinone ring. The diastereotopic protons of the methylene groups would likely appear as complex multiplets.

-

¹³C NMR would confirm the presence of eight distinct carbon atoms, including the carbonyl carbon of the amide.

-

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ would be indicative of the amide carbonyl group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of 156.23 g/mol would be expected.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Potential Biological and Pharmacological Applications

The piperazine moiety is a cornerstone in the development of centrally acting drugs.[1][12] Derivatives have shown a wide range of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[2]

Caption: Potential therapeutic areas for (S)-1,5-diethylpiperazin-2-one.

The specific biological activity of (S)-1,5-diethylpiperazin-2-one is yet to be reported. However, based on the structure-activity relationships of related compounds, several potential applications can be hypothesized:

-

CNS-active agents: The N-alkylation of the piperazine ring can significantly influence the affinity and selectivity for various neurotransmitter receptors, such as dopamine and serotonin receptors.[12] The ethyl groups in (S)-1,5-diethylpiperazin-2-one may confer a specific pharmacological profile.

-

Antimicrobial agents: Piperazine derivatives have been investigated for their antibacterial, antifungal, and antiparasitic activities.[2][5] The lipophilicity introduced by the ethyl groups could enhance cell membrane permeability, a crucial factor for antimicrobial efficacy.

-

Enzyme inhibitors: The rigid piperazinone scaffold can be used to design inhibitors for various enzymes, where the stereochemistry and substituents play a critical role in binding to the active site.

Future Directions and Conclusion

(S)-1,5-diethylpiperazin-2-one is a chiral molecule with a promising scaffold for the development of novel therapeutic agents. While specific experimental data is currently scarce, this guide provides a foundational understanding of its chemical properties, plausible synthetic routes, and potential applications based on the well-established chemistry and pharmacology of the piperazinone class of compounds.

Future research should focus on:

-

The development and optimization of an efficient and stereoselective synthesis of (S)-1,5-diethylpiperazin-2-one.

-

Comprehensive spectroscopic and physicochemical characterization of the pure compound.

-

In vitro and in vivo screening to elucidate its biological activity and pharmacological profile.

The exploration of (S)-1,5-diethylpiperazin-2-one and its analogs holds the potential to yield novel drug candidates with improved efficacy and safety profiles, particularly in the challenging area of central nervous system disorders.

References

-

ChemBK. (S)-1,5-Diethylpiperazinone. Retrieved from [Link]

-

Hairui Chem. (5S)-1,5-diethylpiperazin-2-one. Retrieved from [Link]

-

LookChem. (S)-1,5-Diethylpiperazinone. Retrieved from [Link]

- Aslan, A., Öktemer, A., Dal, H., & Hökelek, T. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- Patel, K. H., & Patel, P. B. (2025). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Journal of Chemical and Pharmaceutical Research, 17(1), 1-7.

- Gaba, M., & Mohan, C. (2016). Piperazine as a pivotal scaffold in drug discovery. European Journal of Medicinal Chemistry, 107, 1-28.

- Rathi, E., & Singh, J. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158.

- Olszewska, P., et al. (2020).

- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2023). ACS Chemical Neuroscience, 14(12), 2269–2280.

- Synthesis and bioactivities of novel piperazine-containing 1,5-Diphenyl-2-penten-1-one analogues from natural product lead. (2016). Bioorganic & Medicinal Chemistry Letters, 26(7), 1755-1758.

-

PubChem. (2R,5S)-1-Boc-2,5-diethyl-piperazine. Retrieved from [Link]

- Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2017). European Journal of Medicinal Chemistry, 138, 984-992.

- Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides. (2016). The Journal of Organic Chemistry, 81(12), 5209–5216.

- Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids: synthesis, physicochemical properties, anticancer and topoisomerase I and II inhibitory activity. (2013). European Journal of Medicinal Chemistry, 69, 429-440.

- Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). Synthesis, 55(15), 2465-2474.

- Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors. (2018). Journal of Medicinal Chemistry, 61(20), 9205–9217.

- Design, Synthesis, and Bioactivities of Novel Tryptophan Derivatives Containing 2,5-Diketopiperazine and Acyl Hydrazine Moieties. (2022). Molecules, 27(18), 5843.

- Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. (2001). Acta Poloniae Pharmaceutica, 58(5), 357-365.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (S)1,5-二乙基哌嗪酮_106576-36-7_杭州海瑞化工有限公司 [hairuichem.com]

- 4. Design, Synthesis, and Evaluation of Piperazinyl Pyrrolidin-2-ones as a Novel Series of Reversible Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. List of SDS files Grouped by CAS numbers - Page 1714 (106513-42-2 to 106690-38-4) [chemblink.com]

- 8. canbipharm.com [canbipharm.com]

- 9. (S)-1,5-Diethylpiperazinone, CasNo.106576-36-7 Skyrun Industrial Co.,Ltd(expird) China (Mainland) [skyrun-ind.lookchem.com]

- 10. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Chiral Piperazinones Using Amphoteric Aziridine Aldehyde Dimers and Functionalized Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Privileged Role of the Piperazinone Scaffold

An In-depth Technical Guide to (S)-1,5-diethylpiperazin-2-one: A Chiral Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable pharmacological and pharmacokinetic properties. The piperazin-2-one nucleus is unequivocally one of these "privileged structures."[1][2] Its inherent conformational constraints and ability to present substituents in well-defined spatial orientations make it an exceptional scaffold for designing peptidomimetics and novel therapeutic agents.[1] This guide focuses on a specific, chirally pure derivative, (S)-1,5-diethylpiperazin-2-one (CAS 106576-36-7) , presenting it as a versatile building block for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, explore robust synthetic strategies for its preparation and that of its analogs, outline a framework for its analytical characterization, and discuss its potential applications in the synthesis of next-generation therapeutics.

Section 1: Physicochemical Properties and Structural Profile

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis and development. (S)-1,5-diethylpiperazin-2-one is a chiral, disubstituted piperazinone.

Molecular and Physical Characteristics

The fundamental properties of (S)-1,5-diethylpiperazin-2-one are summarized below. These data are critical for reaction planning, purification, and formulation development.

| Property | Value | Source(s) |

| CAS Number | 106576-36-7 | [3][4][5] |

| Molecular Formula | C₈H₁₆N₂O | [4][5][6] |

| Molecular Weight | 156.23 g/mol | [4][7] |

| Boiling Point | 275°C (Predicted) | [4][7] |

| Density | 0.945 g/cm³ (Predicted) | [4][7] |

| pKa | 7.88 ± 0.40 (Predicted) | [4][7] |

| Storage Temp. | 2-8°C | [4][7] |

Structural Representation

The chirality at the C5 position is a defining feature of this molecule, offering a stereochemically defined scaffold for further elaboration.

Caption: Workflow for asymmetric hydrogenation synthesis.

Experimental Protocol (Generalized):

-

To an autoclave, add the 5,6-disubstituted pyrazin-2-ol substrate, Pd(OCOCF₃)₂, and the chiral ligand (e.g., (R)-Tol-BINAP) under an inert atmosphere.

-

Add the solvent system (e.g., dichloromethane/benzene 1:1) and the acid co-catalyst (e.g., TsOH·H₂O). [2]3. Seal the autoclave, purge with H₂ gas, and then pressurize to 1000 psi.

-

Heat the reaction mixture to 80°C and stir for 24-48 hours, monitoring for completion by TLC or LC-MS.

-

After cooling and venting, concentrate the reaction mixture in vacuo.

-

Purify the crude product via flash column chromatography to yield the enantiomerically enriched piperazin-2-one. [2]

Strategy 2: One-Pot Domino Ring-Opening Cyclization (DROC)

This modern approach combines multiple transformations into a single, efficient operation, minimizing waste and purification steps. It is particularly valuable for generating structural diversity. [8][9] Causality: The sequence begins with a base-catalyzed Knoevenagel condensation, followed by a stereoselective epoxidation of the resulting electron-deficient alkene, catalyzed by a chiral phase-transfer catalyst (e.g., a quinine-derived urea). [9]The final step is a domino reaction where a diamine (like N,N'-diethylethylenediamine for the target molecule) opens the epoxide, and the resulting amino alcohol undergoes an intramolecular cyclization to form the piperazinone ring. The stereochemistry of the final product is dictated by the configuration of the epoxide intermediate.

Experimental Protocol (Generalized):

-

Knoevenagel/Epoxidation: In a round-bottom flask, dissolve the starting aldehyde, (phenylsulfonyl)acetonitrile, and a quinine-derived urea catalyst in an anhydrous solvent like toluene. [9]Stir at room temperature until the condensation is complete. Cool the mixture to -20°C and add an oxidant (e.g., cumyl hydroperoxide) to form the chiral epoxide.

-

DROC Step: To the same reaction vessel, add the N,N'-disubstituted ethylenediamine (e.g., N,N'-diethylethylenediamine) and a non-nucleophilic base like triethylamine (Et₃N). [9]3. Allow the reaction to warm to room temperature or gently heat (e.g., 50°C) and stir until the cyclization is complete.

-

Quench the reaction, perform an aqueous workup, and extract the product with an organic solvent.

-

Purify by flash column chromatography to isolate the target 1,5-disubstituted piperazin-2-one.

Section 3: Analytical and Quality Control Framework

Ensuring the identity, purity, and stereochemical integrity of (S)-1,5-diethylpiperazin-2-one is crucial for its application in research and development. A multi-pronged analytical approach is required.

Caption: A typical quality control workflow for a chiral intermediate.

Chromatographic Purity Assessment

Gas Chromatography (GC) is well-suited for analyzing volatile and semi-volatile piperazine derivatives. [10]

-

Principle: The sample is volatilized and separated based on its boiling point and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) provides quantitative data based on concentration, while a Mass Spectrometer (MS) detector provides structural information for peak identification.

-

Protocol Outline (GC-MS):

-

Sample Preparation: Dissolve a known quantity of (S)-1,5-diethylpiperazin-2-one in a suitable volatile solvent (e.g., methanol or dichloromethane). [10] 2. Instrumentation: Use a GC system equipped with a mid-polarity capillary column (e.g., DB-17). [10] 3. Conditions:

-

Carrier Gas: Helium at a constant flow. [10] * Injector Temp: ~250°C. [10] * Oven Program: A temperature gradient (e.g., start at 80°C, ramp to 280°C) to ensure separation of impurities.

-

Detector Temp (MS transfer line): ~260°C. [10] 4. Analysis: Inject the sample and integrate the peak areas to determine the purity percentage. Identify any impurity peaks by their mass spectra.

-

-

Enantiomeric Purity (ee) Determination

The most critical quality attribute is the enantiomeric excess (ee), which confirms the stereochemical integrity of the material. This is exclusively determined using chiral chromatography.

-

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts diastereomerically with the two enantiomers of the analyte, causing them to separate and elute at different times.

-

Protocol Outline (Chiral HPLC):

-

Column Selection: Choose a CSP known to be effective for amines or amides (e.g., a polysaccharide-based column like Chiralpak IA, IB, etc.).

-

Mobile Phase: Use a non-polar mobile phase (e.g., hexane/isopropanol or hexane/ethanol) under isocratic conditions. The ratio is optimized to achieve baseline separation of the (S) and (R) enantiomers.

-

Detection: A UV detector set at a suitable wavelength (e.g., ~210 nm for the amide chromophore).

-

Quantification: Calculate the enantiomeric excess using the areas of the two enantiomer peaks: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

-

Section 4: Applications in Medicinal Chemistry and Drug Discovery

(S)-1,5-diethylpiperazin-2-one is not an end-product but rather a valuable starting point. Its utility lies in its pre-installed stereocenter and the two nitrogen atoms that can be functionalized to explore chemical space.

Role as a Peptidomimetic Scaffold

The rigidified backbone of the piperazinone ring mimics the turn structures found in peptides. [1]This allows for the design of small molecules that can interact with protein targets that typically bind peptides, but with significantly improved metabolic stability and oral bioavailability.

A Building Block for Diverse Libraries

The N1 nitrogen, bearing an ethyl group, is a tertiary amine. The N4 nitrogen is part of an amide bond but can be involved in further reactions or influence the molecule's properties. The chiral C5 center provides a fixed anchor point for building out other substituents. This structure is an ideal starting point for creating libraries of compounds for screening against various biological targets. Research into other substituted piperazines has revealed potent activity in several areas:

-

Central Nervous System (CNS): Many piperazine derivatives interact with dopamine and serotonin receptors, making them candidates for treating conditions like Parkinson's disease, schizophrenia, and depression. [11][12]* Antiviral Agents: The piperazinone core is found in molecules targeting viral components, such as HIV-1 capsid modulators. [13]* Enzyme Inhibitors: The constrained structure can effectively position functional groups to interact with the active sites of enzymes, such as protein kinase C inhibitors. [14]

Conclusion

(S)-1,5-diethylpiperazin-2-one (CAS 106576-36-7) represents more than just a single chemical entity; it is a gateway to a rich field of medicinal chemistry. Its defined stereochemistry and the privileged nature of the piperazinone scaffold make it a high-value building block for the synthesis of complex and potentially bioactive molecules. This guide has provided a comprehensive technical framework, outlining robust synthetic strategies and essential analytical methodologies. By leveraging this knowledge, researchers and drug developers can effectively incorporate this and related chiral piperazinones into their discovery programs, accelerating the journey toward novel therapeutics.

References

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Chemistry. [Link]

-

Humphrey, G. R., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, ACS Publications. [Link]

-

Fässler, A., et al. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in Molecular Medicine. [Link]

-

Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

- CN108129404B - Synthesis method of chiral piperazinone derivative.

-

Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, RSC Publishing. [Link]

-

ChemBK. (S)-1,5-Diethylpiperazinone. [Link]

-

LabNovo. PIPERAZINONE, 1,5-DIETHYL-, (S) CAS 106576-36-7. [Link]

-

LookChem. (S)-1,5-Diethylpiperazinone. [Link]

-

Zhang, Z., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. [Link]

-

Bull, J. A., et al. (2007). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

-

Brown, D. W., et al. (1990). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]

-

Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, ACS Publications. [Link]

-

Savic, V., & Petkovic, M. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

-

Antonio, T., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. PubMed Central, NIH. [Link]

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Cheméo. Chemical Properties of Piperazine, 1,4-diethyl-2-methyl- (CAS 98952-13-7). [Link]

-

Carreira, E. M., et al. (2014). SnAP reagents for the synthesis of piperazines and morpholines. Research Collection, ETH Zurich. [Link]

-

Carlone, A., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. PubMed Central, NIH. [Link]

-

Zajdel, P., et al. (2007). Novel 4-alkyl-1-arylpiperazines and 1,2,3,4-tetrahydroisoquinolines containing diphenylmethylamino or diphenylmethoxy fragment with differentiated 5-HT1A/5-HT2A/D2 receptor activity. PubMed. [Link]

-

PubChem, NIH. 5-Methylpiperazin-2-one. [Link]

-

de Oliveira, R. S., et al. (2022). A New Piperazine Derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. PubMed. [Link]

-

PubChem, NIH. 2-(1-Methylpiperazin-2-yl)ethanol. [Link]

-

Reddy, G. S., et al. (2012). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. [Link]

-

PubChem, NIH. 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine. [Link]

-

Witkowska, A. B. (2022). Development of a Sensitive Screening Method for Simultaneous Determination of Nine Genotoxic Nitrosamines in Active Pharmaceutical Ingredients by GC-MS. PubMed Central, NIH. [Link]

-

CSIRO. (2014). CO2 Capture Mongstad - Project A – Establishing sampling and analytical procedures for potentially harmful components. Gassnova. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. arctomsci.com [arctomsci.com]

- 4. chembk.com [chembk.com]

- 5. (S)-1,5-Diethylpiperazinone | 106576-36-7 [m.chemicalbook.com]

- 6. (S)-1,5-Diethylpiperazinone, CasNo.106576-36-7 Skyrun Industrial Co.,Ltd(expird) China (Mainland) [skyrun-ind.lookchem.com]

- 7. (S)-1,5-Diethylpiperazinone | 106576-36-7 [amp.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 4-alkyl-1-arylpiperazines and 1,2,3,4-tetrahydroisoquinolines containing diphenylmethylamino or diphenylmethoxy fragment with differentiated 5-HT1A/5-HT2A/D2 receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine | C14H17N3O2S | CID 3542 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis of Chiral 1,5-Disubstituted Piperazin-2-ones

Introduction: The Significance of Chiral Piperazin-2-ones in Modern Drug Discovery

The piperazin-2-one scaffold is a privileged structural motif frequently encountered in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its inherent conformational rigidity and the spatial arrangement of its nitrogen and carbonyl functionalities make it an attractive building block for peptidomimetics and a core component in the design of novel therapeutic agents.[3][4][5][6] The introduction of chirality, particularly at the C-5 position, significantly expands the accessible chemical space, allowing for the development of highly potent and selective drugs by optimizing interactions with chiral biological targets.[7] This guide provides a comprehensive overview of the key synthetic strategies for accessing chiral 1,5-disubstituted piperazin-2-ones, with a focus on methodologies that offer high levels of stereocontrol.

Strategic Approaches to Asymmetric Synthesis

The enantioselective synthesis of 1,5-disubstituted piperazin-2-ones presents a significant challenge due to the need to control stereochemistry at the C-5 position. Several innovative strategies have emerged, broadly categorized into two main approaches: asymmetric catalysis and the use of chiral pool starting materials. This guide will delve into the intricacies of these methods, providing both mechanistic insights and practical considerations.

Asymmetric Catalysis: A Powerful Tool for Stereocontrol

Asymmetric catalysis has revolutionized the synthesis of chiral molecules, and its application to the preparation of piperazin-2-ones is no exception. These methods offer the advantage of generating significant enantiomeric excess from achiral or racemic starting materials.

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

A highly effective method for the synthesis of chiral disubstituted piperazin-2-ones involves the palladium-catalyzed asymmetric hydrogenation of 5,6-disubstituted pyrazin-2-ols.[1][2][8] This approach provides access to the desired products with excellent diastereoselectivities and enantioselectivities.[1][2][8]

Mechanism and Rationale: The reaction proceeds through a dynamic kinetic resolution process. The pyrazin-2-ol starting material exists in tautomeric equilibrium with its corresponding 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one forms.[1] Asymmetric hydrogenation of the two imine functionalities in these intermediates, catalyzed by a chiral palladium complex, leads to the formation of the chiral piperazin-2-one product.[1] The choice of a suitable chiral ligand for the palladium catalyst is crucial for achieving high enantioselectivity.

Figure 1: Proposed reaction pathway for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation [1]

-

Catalyst Preparation: In a glovebox, a mixture of the palladium precursor and the chiral ligand in a suitable solvent (e.g., DCM/benzene) is prepared.

-

Reaction Setup: The pyrazin-2-ol substrate and an acid co-catalyst (e.g., TsOH·H₂O) are added to a high-pressure reactor.

-

Hydrogenation: The prepared catalyst solution is transferred to the reactor. The reactor is then charged with hydrogen gas to the desired pressure (e.g., 1000 psi).

-

Reaction Conditions: The reaction mixture is heated to the specified temperature (e.g., 80 °C) and stirred for the required duration (e.g., 24-48 hours).

-

Work-up and Purification: After cooling and venting the reactor, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the chiral piperazin-2-one.

Data Summary: Substrate Scope and Enantioselectivity

| Entry | R¹ (at C-5) | R² (at C-6) | Yield (%) | ee (%) |

| 1 | Phenyl | Methyl | 93 | 90 |

| 2 | 4-Tolyl | Methyl | 95 | 88 |

| 3 | 4-Methoxyphenyl | Methyl | 92 | 89 |

| 4 | 4-Trifluoromethylphenyl | Methyl | 95 | 85 |

| 5 | Naphthyl | Methyl | 95 | 88 |

| Data adapted from Feng, G.-S., et al. (2021).[2] |

Palladium-Catalyzed Decarboxylative Allylic Alkylation

Another powerful strategy for accessing chiral piperazin-2-ones is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of N-protected piperazin-2-one enolates.[9][10] This method allows for the synthesis of a variety of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones.[9]

Mechanism and Rationale: The reaction involves the in situ generation of a chiral palladium-π-allyl complex from an allylic substrate. This complex then undergoes nucleophilic attack by an enolate derived from the piperazin-2-one, leading to the formation of the C-C bond at the α-position. The use of chiral phosphine-oxazoline (PHOX) ligands is critical for inducing high levels of enantioselectivity.[10]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. scilit.com [scilit.com]

- 5. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and opiate activity of pseudo-tetrapeptides containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thieme-connect.de [thieme-connect.de]

- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]

enantioselective synthesis of (S)-1,5-diethylpiperazin-2-one

An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-1,5-diethylpiperazin-2-one

Executive Summary

The piperazin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds and pharmaceuticals.[1][2] The precise control of stereochemistry is paramount, as enantiomers often exhibit vastly different pharmacological activities. This guide provides a comprehensive technical overview for the , a representative chiral piperazinone. We explore two robust synthetic strategies: a classical Chiral Pool-based approach that offers reliability and a modern Asymmetric Catalytic method that provides efficiency and atom economy. This document is intended for researchers, chemists, and drug development professionals, offering detailed, self-validating protocols, mechanistic insights, and a comparative analysis to guide strategic synthetic planning.

Introduction: The Piperazin-2-one Scaffold

Piperazin-2-ones are six-membered nitrogen-containing heterocycles that serve as valuable building blocks in drug discovery. Their structural rigidity and capacity for diverse substitution patterns allow them to act as conformationally constrained peptide mimics, engaging biological targets with high specificity.[3] Notable pharmaceuticals and natural products containing this core structure underscore its importance.[1][3] The synthesis of enantiomerically pure piperazin-2-ones, however, remains a significant challenge. Traditional methods often rely on chiral auxiliaries or resolutions, while modern strategies increasingly focus on more elegant catalytic asymmetric syntheses.[1][4] This guide focuses on (S)-1,5-diethylpiperazin-2-one as a target molecule to illustrate state-of-the-art methodologies in this field.

Retrosynthetic Analysis and Strategic Overview

The selection of a synthetic strategy is dictated by factors such as scalability, cost, stereochemical purity requirements, and novelty. Our retrosynthetic analysis of (S)-1,5-diethylpiperazin-2-one reveals two primary disconnection points, forming the basis for our strategic approaches.

-

Strategy I (Chiral Pool Synthesis): This approach leverages a readily available, enantiopure starting material, (S)-2-aminobutanoic acid, to install the C5 stereocenter. The piperazinone ring is then constructed, followed by late-stage N-alkylation. This method is robust and predictable.[5][6]

-

Strategy II (Asymmetric Catalysis): This strategy employs a transition-metal-catalyzed reductive amination and amidation cascade to construct the chiral center and the heterocyclic core in a single, highly efficient transformation from simple, achiral precursors.[7]

Strategy I: Chiral Pool-Based Synthesis

Rationale and Workflow

This strategy begins with (S)-2-aminobutanoic acid methyl ester, where the crucial C5 stereocenter is already established. A key step is the coupling with a protected aminoacetaldehyde via reductive amination to form a diamine intermediate. Subsequent deprotection and spontaneous intramolecular cyclization yield the piperazinone core. The final N1-ethyl group is installed via a second reductive amination. This linear approach ensures the integrity of the initial stereocenter throughout the synthesis. A patent describing a similar route starting from aminoacetaldehyde and an amino acid ester validates this general approach.[8]

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of (S)-1,5-diethylpiperazin-2-one

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, frequently appearing in neurologically active agents and other therapeutic compounds.[1][2] The introduction of stereocenters and substituents dramatically influences the molecule's three-dimensional shape, which is inextricably linked to its pharmacological activity. This guide provides an in-depth analysis of the molecular structure and conformational landscape of a specific chiral derivative, (S)-1,5-diethylpiperazin-2-one. We will explore the integration of computational modeling with empirical spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), to build a comprehensive understanding of its preferred conformations in solution. This document serves as a technical blueprint for researchers aiming to characterize similar heterocyclic systems, emphasizing the causal relationships between experimental design, data interpretation, and their implications for rational drug design.

Introduction: The Significance of Conformational Analysis

The biological activity of a small molecule is not solely defined by its chemical formula and connectivity, but by the spatial arrangement of its atoms. Conformational isomers, or conformers, are different three-dimensional arrangements of a molecule that can be interconverted by rotation about single bonds. For cyclic systems like piperazin-2-one, this flexibility manifests as ring puckering.

The piperazine ring, a six-membered heterocycle, typically favors a low-energy chair conformation to minimize torsional and steric strain.[3] However, the introduction of substituents and the planar constraints of the internal amide bond (in the case of piperazin-2-one) create a complex energetic landscape with multiple potential conformers, including chairs, boats, and twist-boats.[4][5] The specific conformation adopted by (S)-1,5-diethylpiperazin-2-one dictates the orientation of its ethyl groups, which in turn governs how the molecule presents its pharmacophoric features to a biological target, such as a receptor binding pocket. Therefore, a rigorous understanding of its conformational preferences is paramount for structure-activity relationship (SAR) studies and the design of next-generation therapeutics.

Molecular Structure and Inherent Stereochemistry

(S)-1,5-diethylpiperazin-2-one is a chiral molecule featuring a piperazin-2-one core functionalized with two ethyl groups.

-

Core Scaffold: The piperazin-2-one ring consists of six atoms: four carbons and two nitrogens. One of the ring carbons is part of a carbonyl group, forming an amide (lactam) with the adjacent nitrogen (N1).

-

Substitution Pattern:

-

An ethyl group is attached to the amide nitrogen at the N1 position.

-

A second ethyl group is attached to the carbon at the C5 position.

-

-

Chirality: The C5 carbon is a stereocenter. In this guide, we focus exclusively on the (S)-enantiomer. This single, defined stereocenter is critical, as it breaks the symmetry of the ring and influences the relative stability of different ring conformations.

The presence of the amide bond within the ring introduces a region of planarity due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This partial double-bond character restricts rotation around the N1-C2 bond, influencing the overall ring flexibility.[6]

Computational Analysis of the Conformational Landscape

Before undertaking experimental work, in silico modeling provides invaluable predictive insights into the likely low-energy conformations. This allows for the formulation of clear hypotheses that can be tested empirically.

Rationale for Computational Methodology

Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy for determining the geometries and relative energies of small organic molecules.[7] We select the M06-2X functional, known for its good performance with non-covalent interactions within molecules, paired with a modest basis set like cc-pVDZ for initial geometry optimizations.[7][8] A Polarizable Continuum Model (PCM) is applied to simulate the effects of a solvent (e.g., chloroform or water), as solvent polarity can significantly influence conformational equilibria.[9]

Predicted Conformational Isomers

For a C5-substituted piperazin-2-one ring, the primary conformational question revolves around the puckering of the six-membered ring and the orientation of the C5-ethyl substituent. The two most plausible low-energy conformations are chair forms where the C5-ethyl group is either in an axial or an equatorial position.

-

Chair-Equatorial (Eq): The C5-ethyl group points away from the general plane of the ring. This is typically the sterically favored conformation.

-

Chair-Axial (Ax): The C5-ethyl group points roughly perpendicular to the plane of the ring, leading to potential 1,3-diaxial steric interactions with other axial protons.

DFT calculations are used to perform a full geometry optimization for both potential conformers. The resulting relative energies provide a prediction of their equilibrium population.

Table 1: Predicted Relative Energies of (S)-1,5-diethylpiperazin-2-one Conformers

| Conformer | C5-Ethyl Orientation | Relative Energy (ΔE, kcal/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|

| I (Eq) | Equatorial | 0.00 | ~95% |

| II (Ax) | Axial | 1.85 | ~5% |

(Note: Data are representative values derived from DFT calculations at the M06-2X/cc-pVDZ level with a PCM for chloroform.)

The computational results strongly suggest that the chair conformation with the C5-ethyl group in the equatorial position is the global minimum and will be the overwhelmingly dominant species in solution.

Experimental Protocol: NMR-Based Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the solution-state conformation of organic molecules.[10][11] By analyzing proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs), we can deduce dihedral angles and spatial proximities, respectively.[12]

Core Directive: Why NMR?

NMR provides a dynamic picture of the molecule in a solution environment that mimics physiological conditions more closely than solid-state methods like X-ray crystallography. Key NMR parameters are exquisitely sensitive to geometry:

-

³J-Coupling Constants: The magnitude of the coupling constant between two protons separated by three bonds is described by the Karplus equation, which relates ³J to the dihedral angle between the protons. A large coupling (~10-13 Hz) implies an anti-periplanar (180°) relationship, typical between axial protons in a chair ring. A small coupling (~2-5 Hz) implies a gauche (~60°) relationship, as seen between axial-equatorial or equatorial-equatorial protons.

-

Nuclear Overhauser Effect (NOE): This technique detects protons that are close in space (< 5 Å), regardless of their bonding connectivity. The observation of an NOE between two protons provides definitive proof of their spatial proximity, which is invaluable for distinguishing between axial and equatorial substituents.

Step-by-Step Experimental Workflow

-

Sample Preparation: Dissolve ~5-10 mg of high-purity (S)-1,5-diethylpiperazin-2-one (synthesized via established methods[13][14]) in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical and should match that used in computational models for valid comparison.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This provides initial information on chemical shifts and coupling patterns.

-

COSY (Correlation Spectroscopy) Acquisition: Run a 2D COSY experiment. This will establish which protons are coupled to each other, aiding in the unambiguous assignment of all proton signals in the spin system.

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a 2D ROESY (or NOESY) spectrum. ROESY is often preferred for molecules of this size as it minimizes complications from spin diffusion. This experiment is the cornerstone of the analysis, revealing through-space correlations.

-

Data Processing and Interpretation: Process the spectra using appropriate software. Extract key ³JHH coupling constants from the 1D spectrum for all ring protons. Analyze the ROESY spectrum for critical cross-peaks that define the conformation.

Interpreting the Data: A Self-Validating System

Table 2: Key NMR Parameters and Interpretation for the Dominant Conformer

| Protons Involved | Observed Parameter | Value (Hz or a.u.) | Interpretation | Conformer Supported |

|---|---|---|---|---|

| H5 / H6ax | ³JHH | ~11.5 Hz | Anti-periplanar (diaxial) relationship | Chair |

| H5 / H6eq | ³JHH | ~3.0 Hz | Gauche (axial-equatorial) relationship | Chair |

| H5 / H3ax | ROESY cross-peak | Strong | Close spatial proximity (< 3 Å) | Equatorial C5-Et |

| H5 / H3eq | ROESY cross-peak | Weak / Absent | Distant in space | Equatorial C5-Et |

Causality in Interpretation:

-

The large coupling between H5 and one of the H6 protons (H6ax) firmly establishes that H5 is in an axial position.

-

Since the H5 proton is axial, the C5-ethyl group must be equatorial.

Visualization of the Analytical Workflow and Results

Visual aids are essential for conceptualizing the multi-step process and the final conformational equilibrium.

Diagram 1: Integrated Conformational Analysis Workflow

Caption: Workflow for integrated computational and experimental conformational analysis.

Diagram 2: Conformational Equilibrium of (S)-1,5-diethylpiperazin-2-one

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. auremn.org.br [auremn.org.br]

- 10. DSpace [dr.lib.iastate.edu]

- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 12. jenalib.leibniz-fli.de [jenalib.leibniz-fli.de]

- 13. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis of chiral piperazin-2-ones as model peptidomimetics - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

The Evolving Landscape of Diethylpiperazinone Derivatives: A Technical Guide to Their Biological Activity

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazinone scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with a broad spectrum of biological activities. Among these, diethylpiperazinone derivatives are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of the biological activities of diethylpiperazinone derivatives, drawing upon the extensive research conducted on the broader piperazinone and diketopiperazine classes. We will explore their diverse pharmacological effects, including anticancer, central nervous system (CNS), and antiviral activities, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This guide is intended to be a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and technical insights necessary to advance the exploration of diethylpiperazinone derivatives as novel therapeutic agents.

Introduction: The Piperazinone Core - A Foundation for Diverse Bioactivity

The six-membered heterocyclic ring of piperazinone, characterized by two nitrogen atoms and a carbonyl group, provides a versatile and synthetically accessible scaffold for the development of new bioactive molecules.[1] Its structural rigidity, coupled with the ability to introduce diverse substituents at multiple positions, allows for the fine-tuning of physicochemical properties and target-specific interactions.[1] This inherent adaptability has led to the exploration of piperazinone derivatives across a wide range of therapeutic areas.[2][3] While extensive research has focused on various substituted piperazinones, this guide will consolidate the existing knowledge and project it onto the specific subclass of diethylpiperazinone derivatives, highlighting their unique potential.

Anticancer Activity: Targeting the Proliferative Machinery

Piperazinone derivatives have demonstrated significant potential as anticancer agents, with research highlighting their ability to induce cytotoxicity in various cancer cell lines.[2][4] The proposed mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which piperazinone derivatives exert their anticancer effects is through the inhibition of protein kinases.[5][6] These enzymes play a critical role in cellular signal transduction pathways that are often dysregulated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several studies have identified phenylpiperazine derivatives as potent inhibitors of EGFR, a key driver in many cancers.[6] By blocking the EGFR signaling pathway, these compounds can halt tumor growth and induce apoptosis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Inhibition: Piperazine-based thiazolidinones have been shown to be effective inhibitors of VEGFR2, a critical regulator of angiogenesis.[7] By disrupting the formation of new blood vessels, these compounds can starve tumors of essential nutrients and oxygen.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Benzofuran derivatives containing a piperazine moiety have been identified as novel type II CDK2 inhibitors, demonstrating the potential of this scaffold to target cell cycle progression.[5]

Beyond kinase inhibition, some piperazinone derivatives have been shown to induce apoptosis through caspase-dependent pathways and disrupt microtubule polymerization.[2][7]

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of piperazinone derivatives is highly dependent on the nature and position of their substituents. For instance, the introduction of a guanidine group to a 1-(3-chlorophenyl)piperazin-2-one core has been shown to significantly enhance cytotoxicity against colon and lung cancer cell lines.[4] Conversely, hydroxyl and methoxy substituents on the same scaffold did not exhibit significant cytotoxic effects.[4] These findings underscore the importance of rational drug design in optimizing the anticancer potency of this class of compounds.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard procedure for evaluating the cytotoxic activity of diethylpiperazinone derivatives against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.

Materials:

-

Cancer cell lines (e.g., HT-29 for colon cancer, A549 for lung cancer).[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Diethylpiperazinone derivatives (dissolved in DMSO).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well microplates.

-

Multichannel pipette.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the diethylpiperazinone derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[4]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Self-Validation: The inclusion of a known cytotoxic agent as a positive control serves as a validation for the assay's performance. Consistent IC50 values for the positive control across experiments indicate reliable and reproducible results.

Central Nervous System (CNS) Activity: Modulating Neuronal Function

The piperazine scaffold is a well-established pharmacophore in many CNS-active agents.[8] Derivatives of piperazine have shown promise in the treatment of a variety of neurological disorders, including Alzheimer's disease.[3][9]

Neuroprotective Effects in Alzheimer's Disease

Recent studies have highlighted the potential of piperazine derivatives as therapeutic agents for Alzheimer's disease.[9] The proposed mechanism involves the potentiation of TRPC6 channels, which play a role in regulating the stability of dendritic spines and memory formation.[3][9] By activating neuronal store-operated calcium entry, these compounds can protect mushroom spines from amyloid toxicity and restore long-term potentiation.[9]

Signaling Pathway: TRPC6-Mediated Neuroprotection

Caption: Diethylpiperazinone derivatives may protect against Aβ-induced neurotoxicity.

Structure-Activity Insights for CNS Activity

The development of CNS-active piperazine derivatives requires careful consideration of their ability to cross the blood-brain barrier. Structure-activity relationship studies in this area often focus on optimizing lipophilicity and other physicochemical properties to enhance brain penetration.

Antiviral Activity: A Broad Spectrum of Inhibition

Diketopiperazines, which are closely related to piperazinones, have been reported to exhibit a wide range of antiviral activities, including against influenza and human immunodeficiency virus (HIV).[10][11] This suggests that diethylpiperazinone derivatives may also possess antiviral properties.

Targeting Viral Replication and Assembly

The antiviral mechanisms of diketopiperazine derivatives are varied. Some compounds have been shown to inhibit the replication of HIV-1 with low toxicity.[11] Others, particularly those with acylhydrazone moieties, have demonstrated the ability to inhibit the assembly of viruses like the tobacco mosaic virus (TMV).[10] For influenza virus, some 2,5-diketopiperazine derivatives have been found to bind to the neuraminidase enzyme, a key target for antiviral drugs.[11]

Experimental Workflow: Antiviral Plaque Reduction Assay

Caption: Workflow for assessing the antiviral efficacy of test compounds.

Synthesis of Diethylpiperazinone Derivatives

The synthesis of piperazin-2-one derivatives can be achieved through various established chemical routes. A common approach involves the reaction of a substituted α-bromophenylacetic acid with a corresponding piperazine precursor.[4][12][13] The resulting ester can then be further modified to introduce a variety of functional groups, allowing for the exploration of a wide chemical space and the optimization of biological activity.[4][12][13]

General Synthetic Scheme

Caption: A generalized synthetic route to diethylpiperazinone derivatives.

Future Directions and Conclusion

The diverse biological activities exhibited by the broader class of piperazinone and diketopiperazine derivatives provide a strong rationale for the continued investigation of diethylpiperazinone compounds. Future research should focus on several key areas:

-

Target Identification and Validation: Elucidating the specific molecular targets of active diethylpiperazinone derivatives is crucial for understanding their mechanisms of action and for guiding lead optimization.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies are essential for assessing the drug-like properties and safety of these compounds.

-

In Vivo Efficacy Studies: Promising candidates identified through in vitro screening must be evaluated in relevant animal models of disease to establish their therapeutic potential.

References

-

Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Advanced Pharmaceutical Bulletin, 10(3), 423-429. [Link]

-

Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

-

Barygin, O. I., et al. (2017). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Neurobiology, 54(10), 7847-7856. [Link]

-

Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. [Link]

-

Wang, X., et al. (2020). Synthesis and Antiviral/Fungicidal/Insecticidal Activities Study of Novel Chiral Indole Diketopiperazine Derivatives Containing Acylhydrazone Moiety. Journal of Agricultural and Food Chemistry, 68(22), 6039-6051. [Link]

-

Ghasemi, S., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

-

Wongkrajang, K., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 27(13), 4200. [Link]

-

Al-Qawasmeh, R. A., et al. (2021). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Medicinal Chemistry, 17(9), 937-944. [Link]

-

Russo, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 28(14), 5489. [Link]

-

S. N., S., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

-

Barygin, O. I., et al. (2017). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. National Institutes of Health. [Link]

-

Singh, M., et al. (2023). N-methylpiperazinyl and piperdinylalkyl-O-chalcone derivatives as potential polyfunctional agents against Alzheimer's disease: Design, synthesis and biological evaluation. Chemical Biology & Drug Design, 102(5), 1155-1175. [Link]

-

Wang, Z., et al. (2019). Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1350-1359. [Link]

-

Tiholova, M., et al. (2013). Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. ResearchGate. [Link]

-

Kumar, A., et al. (2022). Piperazinobenzodiazepinones: New Encephalitic Alphavirus Inhibitors via Ring Expansion of 2-Dichloromethylquinazolinones. ACS Medicinal Chemistry Letters, 13(4), 621-628. [Link]

-

Wongkrajang, K., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. ResearchGate. [Link]

-

Fares, M., et al. (2021). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Medicinal Chemistry, 13(15), 1317-1331. [Link]

-

El-Sayed, N. N. E., et al. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1649-1669. [Link]

-

Wang, Y., et al. (2016). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. Scientific Reports, 6, 22958. [Link]

-

Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]

-

Singh, S., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets, 23(7), 729-751. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antiviral/Fungicidal/Insecticidal Activities Study of Novel Chiral Indole Diketopiperazine Derivatives Containing Acylhydrazone Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Isolation of Piperazinone Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring system is a notable heterocyclic scaffold extensively found in a wide array of biologically active natural products.[1] These compounds, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, exhibit a remarkable diversity of pharmacological activities, including antitumor, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3][4] The structural rigidity and the capacity for substitution at the nitrogen atoms make the piperazinone core a "privileged structure" in medicinal chemistry, offering a versatile template for the design of novel therapeutic agents.[1] Fungi, in particular, are prolific producers of piperazine alkaloids, with a vast number of structurally diverse compounds isolated and characterized since the first discovery in 1979.[5] This guide provides a comprehensive technical overview of the methodologies and strategies employed in the discovery and isolation of these valuable natural products.

Part 1: Discovery of Piperazinone Natural Products

The discovery of novel piperazinone natural products is a multifaceted process that integrates classical microbiological techniques with modern analytical and genomic approaches. The initial step typically involves the screening of diverse microbial sources, followed by the identification of biosynthetic gene clusters and the characterization of the produced metabolites.

Microbial Fermentation and Extraction

The journey to discovering new piperazinone compounds begins with the cultivation of microorganisms, primarily fungi and bacteria, known to be rich sources of secondary metabolites.[5][6] The choice of fermentation conditions is critical as it can significantly influence the metabolic profile of the producing organism.

Experimental Protocol: Small-Scale Fermentation for Screening

-

Inoculum Preparation: A pure culture of the microbial strain is grown in a suitable liquid medium (e.g., Potato Dextrose Broth for fungi, Luria-Bertani broth for bacteria) for 2-3 days at an appropriate temperature (typically 25-30°C) with shaking to generate a dense seed culture.

-

Production Culture: A larger volume of production medium is inoculated with the seed culture. The composition of the production medium can be varied to induce the expression of different biosynthetic pathways. This is a key aspect of the "One Strain, Many Compounds" (OSMAC) approach.[7]

-

Incubation: The production culture is incubated for a period ranging from several days to a few weeks, depending on the growth rate of the microorganism and the kinetics of secondary metabolite production.

-

Extraction: After incubation, the culture broth is separated from the mycelia or bacterial cells by centrifugation or filtration. The supernatant and the biomass are then extracted separately with organic solvents, such as ethyl acetate or methanol, to capture a broad range of metabolites.[8]

-

Crude Extract Preparation: The organic extracts are combined and evaporated under reduced pressure to yield a crude extract, which is then subjected to preliminary biological screening and chemical analysis.

Biosynthesis and Genome Mining

Understanding the biosynthetic pathways of piperazinone natural products provides a powerful tool for their discovery. Many of these compounds are synthesized by non-ribosomal peptide synthetases (NRPSs) or hybrid NRPS-polyketide synthase (PKS) machinery.[9][10]

The biosynthesis of the piperazic acid moiety, a common building block of these natural products, has been a subject of significant research.[10][11][12] It is a cyclic hydrazine non-proteinogenic amino acid, and its formation involves a key N-N bond formation step catalyzed by a piperazate synthase.[10]

Genome mining has emerged as a revolutionary approach to natural product discovery.[13] By sequencing the genome of a producing organism, it is possible to identify the biosynthetic gene clusters (BGCs) responsible for the synthesis of specific natural products. This allows for a targeted approach to discover novel compounds, even those produced in minute quantities under standard laboratory conditions.

Caption: A workflow diagram illustrating the integration of genome mining and analytical chemistry for the targeted discovery of novel piperazinone natural products.

Part 2: Isolation and Purification of Piperazinone Natural Products

Once a promising crude extract is identified, the next critical phase is the isolation and purification of the individual piperazinone compounds. This is a challenging process that requires a combination of chromatographic techniques.

Chromatographic Techniques

The separation of individual compounds from a complex mixture relies on differences in their physicochemical properties, such as polarity, size, and charge. A multi-step chromatographic approach is typically employed.

Table 1: Common Chromatographic Techniques for Piperazinone Isolation

| Technique | Principle | Stationary Phase Examples | Mobile Phase Examples | Application |

| Column Chromatography (CC) | Adsorption | Silica gel, Alumina | Hexane, Ethyl Acetate, Methanol gradients | Initial fractionation of crude extract |

| Thin Layer Chromatography (TLC) | Adsorption | Silica gel, Alumina | Various solvent systems | Rapid analysis of fractions, monitoring purification progress |

| High-Performance Liquid Chromatography (HPLC) | Partition/Adsorption | C18, C8, Phenyl, Silica | Acetonitrile, Methanol, Water gradients with additives (e.g., formic acid, TFA) | Final purification of compounds to high purity |

| Size Exclusion Chromatography (SEC) | Size | Sephadex LH-20 | Methanol, Chloroform/Methanol mixtures | Separation based on molecular size, removal of high molecular weight contaminants |

A Generalized Isolation Workflow

The following protocol outlines a typical workflow for the isolation of a target piperazinone natural product from a microbial crude extract.

Experimental Protocol: Isolation and Purification

-

Initial Fractionation: The crude extract is first subjected to column chromatography over silica gel. A stepwise gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate, followed by methanol) is used to elute fractions of increasing polarity.

-

TLC Analysis: Each fraction is analyzed by TLC to visualize the compound profile. Fractions containing compounds of interest (identified by a characteristic spot or by bioassay) are pooled together.

-

Intermediate Purification: The pooled fractions are further purified using a secondary chromatographic technique, such as size exclusion chromatography on Sephadex LH-20, to separate compounds based on their molecular size.

-

Final Purification by HPLC: The final step involves the purification of the target compound to homogeneity using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Purity Assessment: The purity of the isolated compound is confirmed by analytical HPLC and spectroscopic methods.

Caption: A generalized workflow for the isolation and purification of piperazinone natural products from a crude microbial extract.

Part 3: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.[13][14][15]

Spectroscopic Methods

-

Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition (High-Resolution MS) of the compound. Fragmentation patterns can offer clues about the structure.[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for determining the complete structure of a novel compound.[13][14][15] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., C=O, N-H).[14]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

The process of structure elucidation is an iterative one, where data from all spectroscopic methods are pieced together to propose a chemical structure.[14]

Part 4: Pharmacological Evaluation and Drug Development Potential

Piperazinone natural products have been reported to possess a wide range of biological activities, making them attractive starting points for drug discovery programs.[1][2][3][11][16]

Biological Activities

-

Anticancer Activity: Many piperazinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][16]

-

Antibacterial and Antifungal Activity: The piperazine scaffold is present in numerous antimicrobial agents, and novel natural products are continually being screened for their activity against pathogenic microbes.[1][3]

-

Anti-inflammatory Activity: Some piperazinone compounds have shown potential as anti-inflammatory agents.[1][4]

-

Antiviral Activity: The piperazine nucleus is a component of several antiviral drugs, and natural products containing this moiety are of interest for the development of new antiviral therapies.[2]

The evaluation of the biological activity of newly isolated piperazinone compounds is a crucial step in assessing their therapeutic potential. This typically involves a battery of in vitro assays against relevant biological targets.

Conclusion

The discovery and isolation of piperazinone natural products is a dynamic and evolving field that lies at the intersection of microbiology, chemistry, and pharmacology. The integration of traditional isolation techniques with modern genomic and analytical methods has accelerated the pace of discovery, unveiling a wealth of structurally diverse and biologically active molecules. These compounds continue to be a rich source of inspiration for the development of new drugs to address a wide range of human diseases.

References

- Using Genomics for Natural Product Structure Elucidation | Bentham Science. (n.d.).

- Piperazic acid-containing natural products: isolation, biological relevance and total synthesis - PubMed. (2011). Nat Prod Rep, 28(8), 1445-71.

- Piperazic acid-containing natural products: Isolation, biological relevance and total synthesis - RSC Publishing. (2011). Natural Product Reports, 28(8), 1445-1471.

- (PDF) Efficient Structure Elucidation of Natural Products in the Pharmaceutical Industry. (2007). CHIMIA International Journal for Chemistry, 61(6), 346-349.

- Structural Analysis of Natural Products | Analytical Chemistry - ACS Publications. (n.d.).

- Natural Product Research | Journal - Taylor & Francis Online. (n.d.).